2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide
Description
This compound is a benzamide derivative featuring a methoxy group at position 2, a sulfamoyl group at position 5, and a tetrahydropyrazolo[1,5-a]pyridine moiety linked via a methylene bridge. Its structural complexity arises from the fused bicyclic system (pyrazolo-pyridine) and the sulfonamide functional group, which are critical for interactions with biological targets such as enzymes or receptors. The tetrahydropyrazolo[1,5-a]pyridine core is known for its conformational rigidity, enhancing binding specificity in medicinal chemistry applications . While direct crystallographic data for this compound is absent in the provided evidence, analogous studies on pyrazolo-pyrimidine derivatives (e.g., compound 8b in ) confirm the structural stability and regioselectivity of such fused heterocycles .
Properties
IUPAC Name |
2-methoxy-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-24-15-6-5-12(8-13(15)16(17)21)25(22,23)19-10-11-9-18-20-7-3-2-4-14(11)20/h5-6,8-9,19H,2-4,7,10H2,1H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXXZXFYQJZQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrahydropyrazolo[1,5-a]pyridine ring system through a cycloaddition reaction. This intermediate is then coupled with a benzamide derivative that has been pre-functionalized with a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cycloaddition step and the employment of high-throughput purification techniques to isolate the final product. The choice of solvents, catalysts, and reaction conditions is critical to achieving a sustainable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while reduction of the benzamide core can produce primary amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The key structural features include a methoxy group and a sulfamoyl moiety attached to a benzamide framework. The tetrahydropyrazolo[1,5-a]pyridine component is significant for its biological activity.
Numerous studies have highlighted the biological potential of compounds similar to 2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide:
- Antimicrobial Properties : Research indicates that related compounds exhibit potent antimicrobial activity against various pathogens. For instance, derivatives of thiazolopyridines have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that similar structures may possess comparable activities .
- Anticancer Activity : The compound's structural analogs have been evaluated for their cytotoxic effects on cancer cell lines. Studies demonstrate that certain derivatives exhibit significant cytotoxicity with IC50 values below 100 µM against human cancer cell lines such as HCT-116 and HeLa . These findings suggest that the compound could be further explored for its anticancer properties.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Antimicrobial Therapy : Its efficacy against bacterial strains positions it as a candidate for developing new antimicrobial agents.
- Cancer Treatment : The anticancer properties observed in related compounds warrant further investigation into its use as an antitumor agent.
- Neurological Disorders : The inhibition of acetylcholinesterase suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the evidence, allowing comparisons of pharmacophoric features, solubility, and bioactivity.
N,N-Dimethyl-4-[(6R)-6-Methyl-5-(1H-Pyrrolo[2,3-B]Pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazin-3-Yl]Benzenesulfonamide ()
- Core Structure : Both compounds contain a tetrahydropyrazolo ring system. However, ’s analog replaces the pyridine ring with a pyrazine and introduces a pyrrolopyridine substituent.
- Functional Groups : The sulfonamide group in is directly attached to the benzene ring, whereas the target compound features a sulfamoyl linkage to a methylene bridge.
4-Fluoro-N-(3-Fluoro-2-Methylphenyl)Benzamide (CAS 1032226-70-2, )
- Core Structure : A simpler benzamide derivative lacking the fused heterocyclic system.
- Substituents : Fluorine atoms at positions 4 (benzamide) and 3/2 (phenyl group) improve metabolic stability but reduce conformational flexibility compared to the tetrahydropyrazolo-pyridine scaffold.
- Solubility : The absence of a polar sulfamoyl group likely decreases aqueous solubility relative to the target compound .
Data Table: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Target Compound: The sulfamoyl group may act as a hydrogen bond donor/acceptor, mimicking natural substrates in enzymatic pockets.
- Analog: The pyrrolopyridine substituent demonstrates nanomolar IC₅₀ values in kinase assays, suggesting that bulkier aromatic systems enhance potency but may compromise solubility .
Biological Activity
2-Methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a methoxy group , a sulfamoyl moiety , and a tetrahydropyrazolo-pyridine ring , which contribute to its pharmacological profile. The general structure can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of the tetrahydropyrazolo[1,5-a]pyridine class exhibit significant antitumor activity. The compound is believed to inhibit key pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to this compound. Specifically:
- Inhibition of EGFR : The compound shows promising inhibitory effects against the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers .
- Synergistic Effects : In vitro studies have reported that when combined with conventional chemotherapeutics like doxorubicin, these compounds enhance cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Sulfamoyl Moiety | Increases interaction with target proteins |
| Tetrahydropyrazolo Group | Critical for binding affinity to EGFR |
Case Studies
- Antitumor Studies : Research involving the application of similar pyrazole derivatives in cancer models has shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways. The compounds were tested against various cancer cell lines with notable success in reducing cell viability .
- Combination Therapy : A study investigating the combination of pyrazole derivatives with doxorubicin indicated a synergistic effect that enhanced the overall therapeutic efficacy while potentially reducing side effects associated with higher doses of chemotherapy .
Q & A
Q. How to reconcile contradictory solubility data across research groups?
- Methodological Answer : Standardize solubility measurements using the shake-flask method: equilibrate excess compound in buffer (pH 1.2–7.4) at 25°C for 24 hours. Filter and quantify supernatant via UV spectrophotometry. Compare with computational predictions (e.g., ALOGPS). Discrepancies may arise from polymorphic forms; characterize solids by PXRD to rule out crystallinity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
